molecular formula C6H9IN2 B2373771 3-ethyl-4-iodo-1-methyl-1H-pyrazole CAS No. 1513183-02-2

3-ethyl-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B2373771
CAS No.: 1513183-02-2
M. Wt: 236.056
InChI Key: ZHKMTWCKLACYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-4-iodo-1-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethyl, iodine, and methyl substituents at the 3rd, 4th, and 1st positions, respectively. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-iodo-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-1-methylpyrazole with iodine in the presence of a base such as sodium bicarbonate. The reaction proceeds under mild conditions, yielding the desired product in good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of eco-friendly solvents and catalysts can be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.

    Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.

    Reduction Products: Reduction can yield pyrazoline derivatives.

Scientific Research Applications

3-ethyl-4-iodo-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-4-iodo-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom can enhance its binding affinity and specificity towards certain targets. The compound’s effects are mediated through pathways involving these molecular interactions, leading to the desired biological outcomes .

Comparison with Similar Compounds

Uniqueness: The presence of the iodine atom makes it a valuable intermediate for further functionalization, while the ethyl and methyl groups contribute to its stability and solubility .

Properties

IUPAC Name

3-ethyl-4-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-3-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKMTWCKLACYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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